4-Ethyl-2-(methanesulfinyl)-1,3-oxazole 4-Ethyl-2-(methanesulfinyl)-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 62124-53-2
VCID: VC20626165
InChI: InChI=1S/C6H9NO2S/c1-3-5-4-9-6(7-5)10(2)8/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C6H9NO2S
Molecular Weight: 159.21 g/mol

4-Ethyl-2-(methanesulfinyl)-1,3-oxazole

CAS No.: 62124-53-2

Cat. No.: VC20626165

Molecular Formula: C6H9NO2S

Molecular Weight: 159.21 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-2-(methanesulfinyl)-1,3-oxazole - 62124-53-2

Specification

CAS No. 62124-53-2
Molecular Formula C6H9NO2S
Molecular Weight 159.21 g/mol
IUPAC Name 4-ethyl-2-methylsulfinyl-1,3-oxazole
Standard InChI InChI=1S/C6H9NO2S/c1-3-5-4-9-6(7-5)10(2)8/h4H,3H2,1-2H3
Standard InChI Key NOXOKDZRWNZBPP-UHFFFAOYSA-N
Canonical SMILES CCC1=COC(=N1)S(=O)C

Introduction

Chemical Structure and Nomenclature

4-Ethyl-2-(methanesulfinyl)-1,3-oxazole belongs to the oxazole family, with systematic IUPAC name 2-(methanesulfinyl)-4-ethyl-1,3-oxazole. Its molecular formula is C₆H₉NO₂S, yielding a molecular weight of 159.21 g/mol. The core oxazole ring (C₃H₃NO) is substituted at positions 2 and 4 with a methanesulfinyl (-S(O)CH₃) and ethyl (-C₂H₅) group, respectively. The sulfinyl group introduces chirality, making stereochemical analysis critical for applications requiring enantiomeric purity .

Structural Features

  • Oxazole Ring: A planar, aromatic heterocycle with delocalized π-electrons across the O-N-C-C-C backbone.

  • Methanesulfinyl Group: A polar, electron-withdrawing substituent that enhances solubility in polar solvents and influences reactivity via inductive effects.

  • Ethyl Group: A hydrophobic substituent that modulates lipophilicity and steric bulk.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of 4-Ethyl-2-(methanesulfinyl)-1,3-oxazole is documented, analogous oxazole derivatives are typically synthesized via cyclization or functionalization of pre-existing heterocycles. A plausible route involves:

  • Oxazole Ring Formation:

    • Condensation of ethyl glyoxalate with a thioamide precursor (e.g., methylthioacetamide) under acidic conditions to form 4-ethyl-2-(methylthio)-1,3-oxazole .

    • Example reaction:

      Ethyl glyoxalate+MethylthioacetamideHCl, EtOH4-Ethyl-2-(methylthio)-1,3-oxazole\text{Ethyl glyoxalate} + \text{Methylthioacetamide} \xrightarrow{\text{HCl, EtOH}} \text{4-Ethyl-2-(methylthio)-1,3-oxazole}
  • Oxidation to Sulfinyl Derivative:

    • Treatment of the thioether intermediate with an oxidizing agent (e.g., meta-chloroperbenzoic acid, H₂O₂) to yield the sulfinyl product :

      4-Ethyl-2-(methylthio)-1,3-oxazolemCPBA4-Ethyl-2-(methanesulfinyl)-1,3-oxazole\text{4-Ethyl-2-(methylthio)-1,3-oxazole} \xrightarrow{\text{mCPBA}} \text{4-Ethyl-2-(methanesulfinyl)-1,3-oxazole}

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsIntermediateYield (%)
1HCl, EtOH, reflux4-Ethyl-2-(methylthio)-1,3-oxazole~65
2mCPBA, DCM, 0°C4-Ethyl-2-(methanesulfinyl)-1,3-oxazole~80

Reactivity Profile

  • Electrophilic Substitution: The sulfinyl group directs electrophiles to the oxazole’s C5 position due to its electron-withdrawing nature.

  • Nucleophilic Attack: The ethyl group’s steric hindrance limits reactivity at C4, favoring transformations at C5 or the sulfinyl sulfur.

  • Oxidation/Reduction: The sulfinyl group can be further oxidized to a sulfone (-SO₂CH₃) or reduced to a thioether (-SCH₃) .

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR: Expected signals include a singlet for the sulfinyl methyl group (~δ 2.7 ppm) and a quartet for the ethyl group’s methylene protons (~δ 1.3–1.5 ppm) .

  • IR Spectroscopy: Strong absorption bands for S=O (~1050 cm⁻¹) and C=N (~1600 cm⁻¹) .

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfinyl group; limited solubility in water.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the sulfinyl moiety .

Table 2: Predicted Physicochemical Data

PropertyValue
Molecular Weight159.21 g/mol
LogP (Octanol-Water)1.2 (estimated)
pKa~4.5 (sulfinyl proton)

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